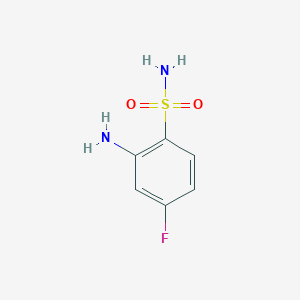

![molecular formula C11H13FN2 B1288717 1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole CAS No. 1187385-71-2](/img/structure/B1288717.png)

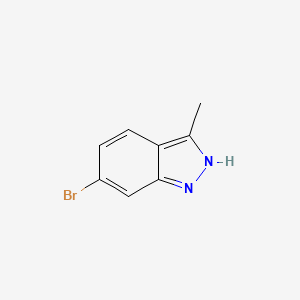

1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

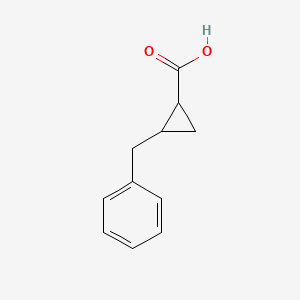

1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole (TFFBI) is an organic molecule that has been studied for its various applications in scientific research. TFFBI is a fluorinated benzo[d]imidazole derivative, a type of heterocyclic compound that is characterized by its ability to form strong hydrogen bonds. TFFBI has been investigated for its potential applications as a ligand for transition metal complexes, a catalyst for the synthesis of organic compounds, and a fluorescent probe for biological studies.

Scientific Research Applications

Neuroprotective Properties

A study explored the synthesis and pharmacological evaluation of novel imidazolyl nitrones, which included derivatives bearing an imidazole moiety substituted by aromatic or heteroaromatic cycles. One compound demonstrated significant neuroprotective properties in mice against oxidative stress-induced neurodegeneration, showing an 80% protection rate against lethality induced by tert-butyl hydroperoxide. This compound displayed superior neuroprotective effects with reduced side effects and toxicity compared to the archetypal nitrone phenyl-tert-butyl nitrone (PBN) (Dhainaut et al., 2000).

Pharmacological Evaluation of AT1 Receptor Antagonist

Another study involved the design, synthesis, and pharmacological evaluation of a compound acting as a novel AT1 receptor antagonist, which displayed high affinity to the AT1 receptor with significant anti-hypertensive and anti-tumor effects. This compound demonstrated efficient and long-lasting effects in reducing blood pressure in spontaneously hypertensive rats, suggesting its potential as a novel candidate for anti-hypertension and anti-tumor therapies (Bao et al., 2015).

Anticonvulsant Properties

Research on the structure-activity relationships of arylalkyl imidazole anticonvulsants revealed several highly active compounds, highlighting the significance of the alkylimidazole portion of the molecule for anticonvulsant activity. This class of compounds was found to be highly selective, displaying potent antielectroshock activity without significant activity against clonic seizures or ataxia. The compounds' interaction with cytochrome P-450 suggested potential limitations in their clinical utility as anticonvulsants due to possible interactions with the metabolism of other antiepileptic drugs (Robertson et al., 1986).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .

Mode of Action

Imidazole derivatives can act as ligands, binding to the active sites of target proteins and modulating their activity .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial potential .

Safety and Hazards

Future Directions

The future directions in the research of imidazole derivatives are promising. They are being deployed in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . The findings of these studies can be used to develop thermal stability prediction models for similar ILs and provide the necessary foundation for the design and selection of precise processing methods and appropriate safety systems .

Properties

IUPAC Name |

1-tert-butyl-6-fluorobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCNQYYHVKHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614266 |

Source

|

| Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-71-2 |

Source

|

| Record name | 1-(1,1-Dimethylethyl)-6-fluoro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

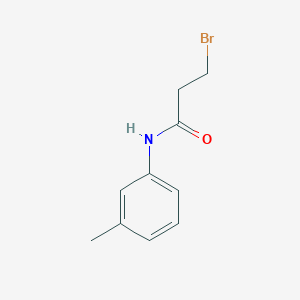

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)